Class-Leading α-Glucosidase Inhibition Among Pyridine-Thiazolidinone Analogs
In a 2024 study of fifteen pyridine-bearing thiazolidinone analogs (1–15), the compound possessing the 3-(5-amino-2-pyridinyl) substitution pattern (designated analog 5) exhibited the most potent α-glucosidase inhibition in the entire series [1]. It was 2.4-fold more potent than the clinical standard acarbose and 1.3-fold more potent than its closest structural analog in the same study [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.40 ± 0.10 µM (Analog 5, bearing the 3-(5-amino-2-pyridinyl) core) |
| Comparator Or Baseline | Acarbose (standard drug) IC50 = 3.30 ± 1.30 µM; Analog 1 IC50 = 1.80 ± 0.20 µM |
| Quantified Difference | Analog 5 is 2.4-fold more potent than acarbose; 1.3-fold more potent than Analog 1 |
| Conditions | In vitro enzyme inhibition assay against α-glucosidase |
Why This Matters
This data provides direct, quantitative proof of superior target engagement for the 3-(5-amino-2-pyridinyl)-1,3-thiazolan-2-one core, establishing it as a preferred starting point for medicinal chemistry campaigns over less potent analogs.
- [1] Khan, S., et al. (2024). Investigation of pyridine-bearing thiazolidinone derivatives as promising inhibitors of thymidine phosphorylase and α-glucosidase: Theoretical and computational approaches to develop multitarget drugs. Journal of Molecular Structure, 1321, 139857. View Source
